molecular formula C22H21BrN4O3 B11106421 4-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid

4-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B11106421
M. Wt: 469.3 g/mol
InChI Key: WGOZGLWOMICCLV-UHFFFAOYSA-N
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Description

4-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid is a complex organic compound that features a quinazoline core substituted with a bromine atom and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid typically involves multiple steps. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the bromine and phenyl groups. The final step involves the attachment of the piperazine and oxobutanoic acid moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

4-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H21BrN4O3

Molecular Weight

469.3 g/mol

IUPAC Name

4-[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid

InChI

InChI=1S/C22H21BrN4O3/c23-16-6-7-18-17(14-16)21(15-4-2-1-3-5-15)25-22(24-18)27-12-10-26(11-13-27)19(28)8-9-20(29)30/h1-7,14H,8-13H2,(H,29,30)

InChI Key

WGOZGLWOMICCLV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4)C(=O)CCC(=O)O

Origin of Product

United States

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